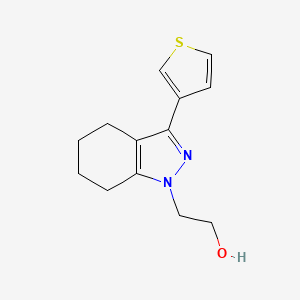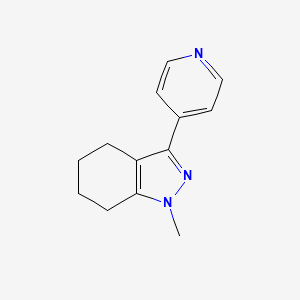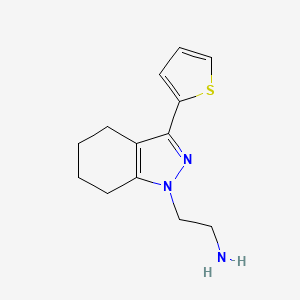![molecular formula C11H15N3 B1479940 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol CAS No. 2098052-28-7](/img/structure/B1479940.png)
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
“1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound that has attracted significant attention in the scientific field due to its various properties. It is a potential non-classical isostere of indole . The compound is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been used in the synthesis of an isostere of the indolyl drug pruvanserin .
Synthesis Analysis
The synthesis of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is based on the 1H-imidazo[1,2-b]pyrazole scaffold. The compound has a cyclopentyl group and a methyl group attached to the imidazo[1,2-b]pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol-haltige Verbindungen, wie z. B. 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol, weisen eine breite Palette chemischer und biologischer Eigenschaften auf . Sie sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antibakterielle, antimykobakterielle, entzündungshemmende, Antitumor-, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antioxidative Aktivität
Einige Imidazolderivate wurden synthetisiert und auf ihre antioxidative Aktivität hin untersucht . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von Antioxidantien verwendet werden könnte.
Verbesserung der Löslichkeit
Der Ersatz des Indolrings durch ein 1H-imidazo[1,2-b]pyrazol in bestimmten Medikamenten führt zu einer deutlich verbesserten Löslichkeit in wässrigen Medien . Diese Eigenschaft könnte bei der Entwicklung neuer Medikamente mit besserer Bioverfügbarkeit genutzt werden.
Pharmazeutische Prüfung
This compound wird als Referenzstandard in der pharmazeutischen Prüfung verwendet . Hochwertige Referenzstandards sind für genaue Ergebnisse in der pharmazeutischen Forschung und Qualitätskontrolle unerlässlich.
Synthese von Isosteren
1H-imidazo[1,2-b]pyrazol wurde bei der Synthese von Isosteren von Indolyl-Medikamenten verwendet . Isostere sind Moleküle oder Ionen mit identischer Anzahl und Anordnung von Elektronen. Sie werden im Arzneimittel-Design verwendet, um die physikalischen Eigenschaften einer Verbindung zu verändern, während eine ähnliche biologische Aktivität erhalten bleibt.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1h-imidazo[1,2-b]pyrazoles, have been reported to exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The mode of action of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” involves its interaction with its targets, leading to changes in cellular processes. The specific interactions and changes depend on the nature of the target. For instance, if the target is a protein, the compound may bind to the protein and alter its function .
Biochemical Pathways
Based on the reported bioactivities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, cancer progression, and microbial growth .
Pharmacokinetics
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” depend on its mode of action and the nature of its targets. Given the reported bioactivities of similar compounds, the compound may inhibit the growth of microbes, suppress inflammation, or inhibit the progression of cancer .
Action Environment
The action, efficacy, and stability of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Biochemische Analyse
Biochemical Properties
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways .
Cellular Effects
The effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products can also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. This compound can also affect the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression .
Eigenschaften
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-8-11-13(6-7-14(11)12-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCJUVBAGCQPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479859.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479860.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479862.png)
![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)
![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)
![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)
![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)
![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479874.png)


